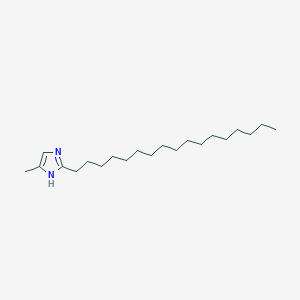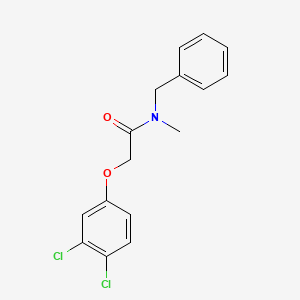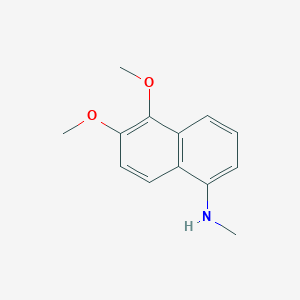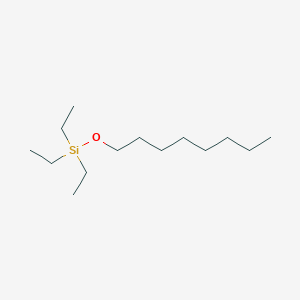
1-Triethylsilyloxyoctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Triethylsilyloxyoctane is an organosilicon compound with the molecular formula C₁₄H₃₂OSi. It is characterized by the presence of a silicon atom bonded to an oxygen atom, which is further connected to an octane chain. This compound is part of the broader class of silanes, which are known for their versatility in organic synthesis and industrial applications .
Métodos De Preparación
1-Triethylsilyloxyoctane can be synthesized through various methods. One common synthetic route involves the reaction of octanol with triethylchlorosilane in the presence of a base such as pyridine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silane . The general reaction scheme is as follows:
Octanol+Triethylchlorosilane→this compound+Hydrochloric Acid
Industrial production methods often involve similar reactions but are scaled up and optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
1-Triethylsilyloxyoctane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols and siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: It can act as a hydride donor in reduction reactions, often using reagents like lithium aluminum hydride.
Substitution: The silicon-oxygen bond can be cleaved and substituted with other functional groups. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields silanols, while reduction with lithium aluminum hydride produces silanes .
Aplicaciones Científicas De Investigación
1-Triethylsilyloxyoctane has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols in organic synthesis.
Biology: This compound is used in the modification of biomolecules to enhance their stability and solubility.
Industry: It is used in the production of silicone-based materials, including sealants, adhesives, and coatings.
Mecanismo De Acción
The mechanism of action of 1-Triethylsilyloxyoctane involves its ability to form stable silicon-oxygen bonds. This stability is due to the strong affinity of silicon for oxygen, which makes the compound resistant to hydrolysis and oxidation under mild conditions. The molecular targets and pathways involved depend on the specific application. For example, in organic synthesis, it acts as a protecting group by temporarily masking reactive hydroxyl groups .
Comparación Con Compuestos Similares
1-Triethylsilyloxyoctane can be compared with other similar compounds such as:
Trimethylsilyl compounds: These have three methyl groups attached to the silicon atom instead of ethyl groups. They are often used for similar purposes but may differ in reactivity and stability.
Triisopropylsilyl compounds: These have three isopropyl groups attached to the silicon atom.
The uniqueness of this compound lies in its balance between steric protection and ease of removal, making it a versatile reagent in various chemical processes .
Propiedades
Número CAS |
17957-36-7 |
|---|---|
Fórmula molecular |
C14H32OSi |
Peso molecular |
244.49 g/mol |
Nombre IUPAC |
triethyl(octoxy)silane |
InChI |
InChI=1S/C14H32OSi/c1-5-9-10-11-12-13-14-15-16(6-2,7-3)8-4/h5-14H2,1-4H3 |
Clave InChI |
IJXDEDZSOMNZCW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCO[Si](CC)(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


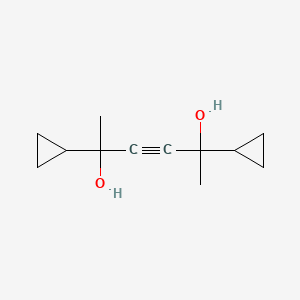
![1-[Diazo(phenyl)methyl]-4-methoxybenzene](/img/structure/B14699285.png)

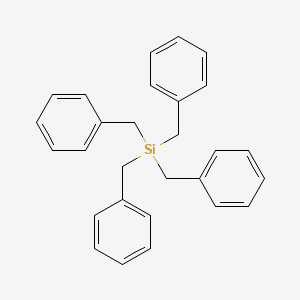
![Diazene, (4-methoxyphenyl)[phenyl(phenylhydrazono)methyl]-](/img/structure/B14699311.png)
![Phosphorane, [(methylthio)methylene]triphenyl-](/img/structure/B14699317.png)


